molecular formula C10H17N3 B14761405 Propanenitrile, 3,3'-(butylimino)bis- CAS No. 1789-37-3

Propanenitrile, 3,3'-(butylimino)bis-

Cat. No.: B14761405
CAS No.: 1789-37-3
M. Wt: 179.26 g/mol
InChI Key: OCHYAVQMXYIMPX-UHFFFAOYSA-N
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Description

"Propanenitrile, 3,3'-(butylimino)bis-" is a nitrile-containing compound characterized by a central butylimino (—N—(CH₂)₃CH₃) group linking two propanenitrile moieties. Key features include:

  • Functional groups: Two cyano (–C≡N) groups and a secondary amine (–N–) in the butylimino linker.
  • Molecular framework: The butyl chain introduces moderate lipophilicity, balancing solubility and steric effects.

Properties

CAS No.

1789-37-3

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-[butyl(2-cyanoethyl)amino]propanenitrile

InChI

InChI=1S/C10H17N3/c1-2-3-8-13(9-4-6-11)10-5-7-12/h2-5,8-10H2,1H3

InChI Key

OCHYAVQMXYIMPX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC#N)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanenitrile, 3,3’-(butylimino)bis- typically involves the reaction of butylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the imino group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of propanenitrile, 3,3’-(butylimino)bis- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process is optimized to maximize efficiency and minimize waste. The use of advanced separation techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’-(butylimino)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanenitrile, 3,3’-(butylimino)bis- may yield nitrile oxides, while reduction may produce primary amines. Substitution reactions can lead to a variety of substituted nitriles and imines .

Scientific Research Applications

Propanenitrile, 3,3’-(butylimino)bis- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which propanenitrile, 3,3’-(butylimino)bis- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are complex and depend on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Mass (g/mol) Substituent/Linker Key Properties
Propanenitrile, 3,3'-(butylimino)bis- Not provided Likely C₁₁H₁₈N₄ ~214 (estimated) Butylimino (–N–(CH₂)₃CH₃) Moderate lipophilicity, balanced steric effects
3,3′-[(3-Methylphenyl)imino]bis[propanenitrile] 18934-20-8 C₁₃H₁₅N₃ 213.28 3-Methylphenyl Aromatic rigidity, higher melting point
Propanenitrile, 3,3'-[(heptylphenyl)imino]bis- Not provided ~C₁₉H₂₅N₃ 297.22 (exact mass) Heptylphenyl High hydrophobicity, PSA = 50.82
Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- 18664-94-3 C₁₀H₁₆N₂O₂ 196.25 Butyleneoxy Oxygen-enhanced polarity, PSA = 66.04
Propanenitrile, 3,3'-iminobis 111-94-4 C₆H₈N₃ 156.18 None (simple imino) High PSA (67.8), low molecular weight

Key Findings and Implications

Substituent Effects: Aliphatic vs. Aromatic: Butylimino provides flexibility and moderate hydrophobicity, whereas phenyl substituents (e.g., 3-methylphenyl) enhance rigidity and crystallinity . Functional Groups: Electrophilic groups (e.g., –CHO in CAS 20063-52-9) increase reactivity, enabling derivatization for applications in drug design or polymer chemistry .

Linker Groups: Imino vs. Flexibility: Aliphatic linkers (butylimino) offer conformational flexibility, whereas aromatic linkers (phenyleneoxy) improve thermal stability .

Biological and Industrial Relevance: Nitrile Utility: The –C≡N group facilitates coordination with metals, relevant in catalysis or materials science .

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